2-Fluoro-1-iodonaphthalene

描述

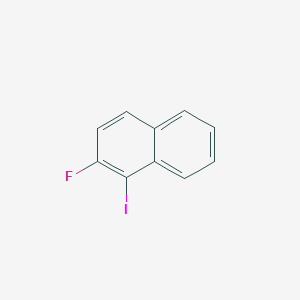

2-Fluoro-1-iodonaphthalene is an organic compound with the molecular formula C10H6FI and a molecular weight of 272.06 g/mol . It is a derivative of naphthalene, where one hydrogen atom is replaced by a fluorine atom and another by an iodine atom. This compound is commonly used in scientific research due to its unique chemical properties and reactivity.

准备方法

The synthesis of 2-Fluoro-1-iodonaphthalene can be achieved through several methods:

Direct Fluorination and Iodination: One method involves the direct fluorination of 2-iodonaphthalene using a fluorinating agent such as SelectFluor. The reaction typically occurs in an aprotic solvent under controlled conditions to ensure the selective introduction of the fluorine atom.

Diazonium Salt Method: Another method involves the formation of a diazonium salt from 2-naphthylamine, followed by a Sandmeyer reaction to introduce the iodine atom.

Industrial production methods often involve optimizing these reactions for higher yields and purity, using catalysts and specific reaction conditions to minimize by-products and enhance efficiency.

化学反应分析

2-Fluoro-1-iodonaphthalene undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles such as hydroxide, amine, or thiol groups.

Oxidation and Reduction: The compound can undergo oxidation to form corresponding naphthoquinones or reduction to form dihydronaphthalenes.

Grignard Reactions: It can react with Grignard reagents to form carbon-carbon bonds, leading to the formation of various substituted naphthalenes.

Common reagents used in these reactions include magnesium, lithium aluminum hydride, and various oxidizing agents. The major products formed depend on the specific reaction conditions and reagents used.

科学研究应用

2-Fluoro-1-iodonaphthalene has several applications in scientific research:

Organic Synthesis: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

Medicinal Chemistry: The compound is studied for its potential biological activities, including anti-cancer and anti-inflammatory properties.

Material Science: It is used in the development of novel materials with specific electronic and optical properties.

作用机制

The mechanism of action of 2-Fluoro-1-iodonaphthalene involves its ability to participate in various chemical reactions due to the presence of both fluorine and iodine atoms. These atoms influence the compound’s reactivity and interaction with other molecules. The fluorine atom, being highly electronegative, can stabilize negative charges, while the iodine atom can act as a good leaving group in substitution reactions .

相似化合物的比较

2-Fluoro-1-iodonaphthalene can be compared with other halogenated naphthalenes, such as:

1-Fluoro-2-iodonaphthalene: Similar in structure but with different positional isomerism, leading to variations in reactivity and applications.

2-Fluoro-1-bromonaphthalene: Contains a bromine atom instead of iodine, which affects its reactivity and the types of reactions it can undergo.

2-Fluoro-1-chloronaphthalene: Contains a chlorine atom, which is less reactive than iodine, leading to different chemical behavior.

These comparisons highlight the unique properties of this compound, particularly its reactivity and versatility in various chemical reactions.

生物活性

2-Fluoro-1-iodonaphthalene is an organic compound characterized by its unique combination of fluorine and iodine substituents on a naphthalene backbone, with the chemical formula C₁₀H₇FI. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anticancer and anti-inflammatory applications. This article reviews the current understanding of its biological activity, including mechanisms of action, synthesis methods, and relevant case studies.

The synthesis of this compound typically involves the reaction of 1-iodonaphthalene with a fluorinating agent under controlled conditions. This process yields the desired compound while ensuring the stability of both halogen substituents, which are crucial for its reactivity and biological interactions. The presence of fluorine enhances metabolic stability and bioavailability, making it a candidate for further pharmacological investigations.

The biological activity of this compound can be attributed to its ability to participate in various chemical reactions due to the presence of both halogen atoms. The mechanism of action includes:

- Nucleophilic Substitution : The iodine atom can act as a good leaving group, facilitating nucleophilic substitution reactions with various biological nucleophiles.

- Metabolic Stability : The fluorine atom contributes to enhanced metabolic stability, potentially allowing for prolonged activity within biological systems.

Biological Activity

Research into the biological activity of this compound is still emerging, but several studies indicate promising applications:

- Anticancer Properties : Preliminary studies suggest that compounds similar to this compound may exhibit anticancer properties. For instance, fluorinated uridine analogues have shown potential as anticancer agents.

- Antiviral Activity : There is potential for this compound to be used in synthesizing antiviral agents. Specifically, fluorinated nucleosides have attracted attention for their efficacy against various viral infections .

Case Study 1: Anticancer Activity

A study investigated the synthesis of fluorinated uridine analogues from this compound. These analogues demonstrated significant cytotoxic effects in cancer cell lines, indicating that the compound could be a valuable precursor in developing new anticancer drugs.

Case Study 2: Antiviral Applications

Research on related compounds has shown that certain fluorinated nucleosides exhibit potent antiviral activity against herpes simplex virus types 1 and 2. This suggests that similar structural motifs found in this compound may also possess antiviral properties .

Comparative Biological Activity Table

常见问题

Q. What are the key synthetic pathways for 2-Fluoro-1-iodonaphthalene, and how can reaction conditions be optimized for yield and purity?

Basic Research Focus

The synthesis of this compound typically involves halogenation reactions. A common approach is nucleophilic aromatic substitution (NAS) on pre-functionalized naphthalene derivatives. For example, fluorination via Balz-Schiemann reaction followed by iodination using iodine monochloride (ICl) in the presence of a Lewis acid catalyst (e.g., FeCl₃) can yield the target compound. Optimization requires controlling stoichiometry, temperature (e.g., 0–60°C), and solvent polarity (e.g., dichloromethane or acetic acid). Purity is enhanced via column chromatography or recrystallization, with characterization by NMR (¹H/¹³C) and GC-MS .

Q. How do steric and electronic effects influence the regioselectivity of iodination in fluorinated naphthalene derivatives?

Advanced Research Focus

Regioselectivity in iodination is governed by both steric hindrance and electron density distribution. In this compound, the fluorine atom at position 2 exerts a strong electron-withdrawing effect, directing iodination to the para position (position 1) due to aromatic ring activation. Computational studies (DFT calculations) can model charge distribution and transition states to predict regioselectivity. Experimentally, competitive iodination experiments under varying conditions (e.g., solvent dielectric constant, catalyst choice) paired with HPLC analysis can validate theoretical predictions .

Q. What analytical techniques are most reliable for characterizing this compound, and how can spectral data discrepancies be resolved?

Basic Research Focus

Key techniques include:

- NMR Spectroscopy : ¹H/¹³C/¹⁹F NMR for structural confirmation (e.g., coupling constants to verify substituent positions).

- Mass Spectrometry : High-resolution MS (HRMS) for molecular ion validation.

- X-ray Crystallography : For unambiguous solid-state structure determination.

Discrepancies in spectral data (e.g., unexpected splitting in ¹⁹F NMR) may arise from solvent effects or impurities. Cross-referencing with databases like NIST Chemistry WebBook and repeating analyses under controlled conditions (e.g., deuterated solvents, inert atmosphere) improves reliability .

Q. What are the challenges in quantifying this compound in environmental matrices, and how can method sensitivity be enhanced?

Advanced Research Focus

Environmental detection faces challenges such as low analyte concentration and matrix interference (e.g., particulate matter in air samples). Solid-phase microextraction (SPME) coupled with GC-MS improves sensitivity, with detection limits achievable at ng/L levels. Method validation should include spike-recovery tests in relevant matrices (soil, water) and comparison with isotope dilution techniques. Artifact formation during sampling, noted in naphthalene derivative analyses, can be mitigated by using inert sampling materials (e.g., PTFE filters) .

Q. How can computational models predict the reactivity of this compound in cross-coupling reactions?

Advanced Research Focus

Density Functional Theory (DFT) calculations can simulate transition states and activation energies for Suzuki-Miyaura or Ullmann coupling reactions. Parameters like bond dissociation energy (BDE) of the C–I bond and frontier molecular orbital (FMO) analysis reveal reactivity trends. Experimental validation involves kinetic studies under varying palladium catalyst loads and ligand systems (e.g., biphenylphosphines), with progress monitored by TLC or in situ IR .

Q. What toxicological data gaps exist for this compound, and how can in vitro assays address them?

Basic Research Focus

Current data gaps include chronic toxicity, bioaccumulation potential, and metabolic pathways. OECD Guidelines 423 (acute oral toxicity) and 471 (bacterial reverse mutation) provide foundational protocols. Advanced in vitro hepatocyte assays can profile cytochrome P450-mediated metabolism, while quantitative structure-activity relationship (QSAR) models predict ecotoxicological endpoints. Collaborative efforts with agencies like ATSDR are critical for prioritizing studies .

Q. How should researchers design experiments to ensure reproducibility in synthesizing this compound?

Methodological Guidance

- Detailed Protocols : Report exact molar ratios, catalyst purity, and reaction times (e.g., "2.1 eq ICl, 0.1 eq FeCl₃, 24 h reflux").

- Characterization Data : Include full spectral datasets (NMR shifts, MS peaks) in supplementary materials.

- Batch Variability : Test at least three independent syntheses and report average yields ± standard deviation.

Refer to Beilstein Journal of Organic Chemistry standards for experimental rigor and transparency .

Q. What strategies reconcile conflicting data on the photostability of this compound across studies?

Advanced Research Focus

Conflicting photodegradation rates may stem from light source variability (UV intensity, wavelength). Controlled experiments using calibrated solar simulators (ASTM G173-03 spectrum) and HPLC quantification of degradation products (e.g., naphthoquinones) are essential. Statistical tools like ANOVA can identify significant variables (e.g., solvent, oxygen presence). Meta-analyses of published data, adjusted for experimental conditions, resolve inconsistencies .

Tables for Key Data

| Property | Value | Method | Reference |

|---|---|---|---|

| Melting Point | 78–80°C (lit.) | DSC | |

| Log P (Octanol-Water) | 3.2 ± 0.1 | Shake-flask | |

| C–I Bond Dissociation Energy | 234 kJ/mol (calc.) | DFT (B3LYP/6-31G*) |

属性

IUPAC Name |

2-fluoro-1-iodonaphthalene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6FI/c11-9-6-5-7-3-1-2-4-8(7)10(9)12/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARHVJMCTZHYRPB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC(=C2I)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6FI | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901308355 | |

| Record name | Naphthalene, 2-fluoro-1-iodo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901308355 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70109-77-2 | |

| Record name | Naphthalene, 2-fluoro-1-iodo- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=70109-77-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Naphthalene, 2-fluoro-1-iodo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901308355 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。